Diarylanilide Yellow

Description

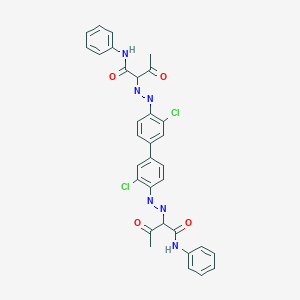

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCOVOVCHIHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26Cl2N6O4 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021451, DTXSID70859966 | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.22 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

A yellow diazo pigment. | |

CAS No. |

6358-85-6, 86349-57-7 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Yellow 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine Yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52TUS5TRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diarylanilide Yellow synthesis protocol for laboratory scale

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Diarylanilide Yellow Pigments

Authored by: Gemini, Senior Application Scientist

Abstract

This compound pigments represent a cornerstone of the organic pigments industry, prized for their vibrant color, high tinting strength, and good fastness properties.[1][2] This guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of these important disazo compounds. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, explains the causality behind critical process parameters, and outlines a self-validating protocol designed for researchers and scientists. We will focus on the synthesis of representative pigments such as C.I. Pigment Yellow 12 and C.I. Pigment Yellow 14, detailing the two-stage diazotization and azo coupling process.[3][4] Emphasis is placed on reaction control, purification, characterization, and, most critically, the safe handling of all intermediates and reagents.

Introduction: The Chemistry of Diarylanilide Yellows

Diarylanilide Yellows are a class of organic pigments derived from doubly diazotized aromatic diamines, typically 3,3'-dichlorobenzidine, coupled with acetoacetanilide derivatives.[5] This process results in a molecule containing two azo groups (-N=N-), which form an extended conjugated system responsible for the pigment's intense yellow color.[4][6] The specific shade, from a greenish to a reddish yellow, can be precisely tuned by modifying the substituents on the acetoacetanilide coupling component.[5][7] For example:

-

C.I. Pigment Yellow 12 is produced using acetoacetanilide as the coupling component.[8][9]

-

C.I. Pigment Yellow 13 uses acetoacet-2,4-xylidide (from 2,4-dimethylaniline).[10]

-

C.I. Pigment Yellow 14 uses acetoacet-o-toluidide (from o-toluidine).[11]

These pigments are valued for their high color strength and stability, making them ubiquitous in printing inks, plastics, and coatings.[1][2][5] While often depicted with an azo structure, crystallographic studies reveal that they predominantly exist in the more stable keto-hydrazone tautomeric form.[5]

Core Reaction Mechanism: Diazotization and Azo Coupling

The synthesis is a classic two-stage process performed in an aqueous medium.[4][11][12]

Stage 1: Tetrazotization The first stage is the conversion of a primary aromatic diamine, 3,3'-dichlorobenzidine, into a bis-diazonium salt. This reaction, known as tetrazotization, is achieved by treating the amine with nitrous acid (HNO₂) at a low temperature (0–5 °C).[12][13] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[12][14]

Causality: The low temperature is absolutely critical. Arenediazonium salts are thermally unstable and can decompose violently, especially if isolated in a dry state.[13][15][16] Maintaining the temperature between 0–5 °C ensures the stability of the diazonium salt in the aqueous solution long enough for the subsequent coupling reaction.[13][14]

Stage 2: Azo Coupling The second stage is an electrophilic aromatic substitution reaction.[6][17] The highly electrophilic bis-diazonium salt reacts with two equivalents of the electron-rich coupling component (the acetoacetanilide derivative).[17][18] The substitution occurs at the carbon atom between the two carbonyl groups of the acetoacetanilide.[19]

Causality: This reaction's success hinges on precise pH control. The coupling component is typically dissolved in a dilute alkaline solution (e.g., NaOH) to form the enolate anion, which is a more potent nucleophile.[20] The reaction medium is then adjusted to be mildly acidic or neutral (pH 4.0-6.5), often using a buffer like sodium acetate.[20] If the pH is too low (highly acidic), the concentration of the reactive enolate is diminished, and no reaction occurs.[17] If the pH is too high (alkaline), the diazonium salt can convert to a non-reactive diazotate species.

Caption: Overall reaction mechanism for this compound synthesis.

Laboratory Synthesis Protocol: C.I. Pigment Yellow 14

This protocol details the synthesis of C.I. Pigment Yellow 14. The principles are directly applicable to other Diarylanilide Yellows by substituting the appropriate coupling component.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 3,3'-Dichlorobenzidine (DCB) | 1 L Beakers, 500 mL Beakers |

| Hydrochloric Acid (37%) | Magnetic Stirrer Hotplate |

| Sodium Nitrite (NaNO₂) | Magnetic Stir Bars |

| N-(2-methylphenyl)-3-oxobutanamide | Ice Bath |

| Sodium Hydroxide (NaOH) | Buchner Funnel & Flask |

| Acetic Acid (Glacial) | Vacuum Filtration System |

| Sodium Acetate | pH Meter or pH paper |

| Distilled Water | Thermometer |

| Starch-Iodide Test Paper | Drying Oven |

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Step-by-Step Methodology

Part A: Preparation of the Bis-Diazonium Salt (Tetrazo Component)

-

Amine Slurry: In a 1 L beaker, add 25.3 g (0.1 mol) of 3,3'-dichlorobenzidine to 250 mL of water. While stirring, slowly add 25 mL (0.3 mol) of concentrated hydrochloric acid. Stir for 15-20 minutes to form a fine slurry of the amine hydrochloride salt.

-

Cooling: Place the beaker in a large ice-salt bath and cool the slurry to 0 °C with continuous stirring. The temperature must be maintained between 0-5 °C throughout the next step.[13][16]

-

Diazotization: Prepare a solution of 14.0 g (0.203 mol) of sodium nitrite in 50 mL of water. Using a dropping funnel, add this nitrite solution dropwise to the cold amine slurry over 30-45 minutes. Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.

-

Completion Check: After the addition is complete, continue stirring in the ice bath for another 30 minutes. Test for a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. The paper should turn blue-black immediately. If it does not, add a small amount of additional nitrite solution until a positive test is achieved. This ensures all the primary amine has reacted.[15]

-

Clarification: The resulting yellow-brown solution of the bis-diazonium salt should be kept cold and used promptly. A small amount of activated carbon can be added and the solution filtered (while keeping it cold) to remove any turbidity if necessary.

Part B: Preparation of the Coupling Component Solution

-

Dissolution: In a separate 1 L beaker, dissolve 35.5 g (0.2 mol) of N-(2-methylphenyl)-3-oxobutanamide in 300 mL of water containing 9.0 g (0.225 mol) of sodium hydroxide. Warm gently if needed to achieve a clear solution.

-

Reprecipitation: Cool the solution to 15-20 °C. While stirring vigorously, slowly add 13.5 g (0.225 mol) of glacial acetic acid. This will precipitate the coupling component as a very fine, milky-white suspension, which is ideal for a uniform reaction.[11]

-

Buffering: Add 27 g of sodium acetate to the suspension and stir until dissolved. This will buffer the solution to the optimal pH for the coupling reaction.[20] Cool this suspension to 10-15 °C.

Part C: The Azo Coupling Reaction

-

Coupling: With vigorous stirring, slowly add the cold bis-diazonium salt solution (from Part A) to the coupling component suspension (from Part B) over approximately 60 minutes.

-

Control: Monitor the pH and temperature throughout the addition. Maintain the temperature at or below 20 °C using an ice bath if necessary. The pH should remain in the 4.0-5.5 range. The formation of the bright yellow pigment will be immediate.

-

Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

Part D: Post-Treatment and Isolation

-

Heating: Slowly heat the pigment slurry to 85-95 °C and hold it at this temperature for 1 hour with gentle stirring.[20] This post-treatment step is crucial for developing the correct crystalline form of the pigment, which enhances its coloristic properties and stability.[21]

-

Filtration: Allow the slurry to cool to 50-60 °C. Isolate the solid pigment using vacuum filtration with a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of hot distilled water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution). This removes inorganic salts, which can impair the pigment's performance.[11]

-

Drying: Dry the bright yellow pigment in an oven at 60-80 °C to a constant weight. Do not exceed 200 °C, as diarylide pigments can decompose at higher temperatures to release carcinogenic aromatic amines.[5]

Pigment Characterization

To confirm the identity and purity of the synthesized pigment, the following analytical techniques are recommended:

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch (~1660 cm⁻¹), the keto C=O stretch (~1620 cm⁻¹), and the N-H stretch (~3250 cm⁻¹).

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ-max) in a suitable solvent (e.g., DMF), which is characteristic of the pigment's chromophore. The λ-max for PY14 is around 431 nm.[21]

-

X-Ray Diffraction (XRD): To confirm the crystalline structure of the pigment, which is critical to its physical properties.[21]

Critical Safety Considerations

Trustworthiness in science begins with safety. The synthesis of Diarylanilide Yellows involves several significant hazards that must be managed with rigorous protocols.

-

Primary Aromatic Amines: 3,3'-Dichlorobenzidine (DCB) is a known human carcinogen.[5] All handling of solid DCB must be performed in a designated area within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust and skin contact.[22][23]

-

Diazonium Salts: These intermediates are the primary safety hazard of this procedure. While relatively stable in cold aqueous acidic solution, they are shock-sensitive and violently explosive if isolated as a dry solid. [15][16]

-

Acids and Bases: Handle concentrated HCl, acetic acid, and NaOH with appropriate care, wearing gloves and eye protection to prevent chemical burns.

References

- 1. printwiki.org [printwiki.org]

- 2. chsopensource.org [chsopensource.org]

- 3. Buy this compound | 6358-85-6 [smolecule.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. naturalpigments.com [naturalpigments.com]

- 8. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]

- 9. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 10. Pigment Yellow 13 - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. chemistrystudent.com [chemistrystudent.com]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. researchgate.net [researchgate.net]

- 17. Azo Coupling [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

chemical and physical properties of Diarylanilide Yellow

An In-Depth Technical Guide to the Chemical and Physical Properties of Diarylanilide Yellow

Introduction

This compound, known in the Colour Index as Pigment Yellow 12 (PY12), is a prominent member of the diarylide class of organic pigments. First synthesized in the early 20th century, these pigments have become indispensable in the coloration of a vast array of materials due to their high color strength, good resistance properties, and cost-effectiveness.[1] This guide provides a comprehensive technical overview of the core , designed for researchers, scientists, and professionals in drug development and material science. We will delve into its molecular identity, physicochemical characteristics, synthesis, and key analytical protocols, offering field-proven insights into its behavior and application.

Molecular and Chemical Identity

A precise understanding of the molecular structure is fundamental to comprehending the properties and behavior of this compound. It is a disazo compound, meaning it possesses two azo (-N=N-) groups, which are the primary chromophores responsible for its yellow color.

-

IUPAC Name: 2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide

-

Synonyms: C.I. Pigment Yellow 12, Benzidine Yellow G, Diarylide Yellow AAA[1][2]

-

CAS Number: 6358-85-6

-

EC Number: 228-787-8[3]

-

Molecular Formula: C₃₂H₂₆Cl₂N₆O₄[2]

Chemical Structure and Tautomerism

This compound is synthesized from the diazotization of 3,3'-dichlorobenzidine, which is then coupled with two equivalents of acetoacetanilide.[6] While often depicted in the diazo form, X-ray crystallography studies have confirmed that the molecule predominantly exists in the more stable bisketohydrazone tautomeric form.[6] This structural arrangement is stabilized by intramolecular hydrogen bonding. The core structure is nearly planar, a feature that influences its crystal packing and, consequently, its physical properties like insolubility and thermal stability.[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The utility of this compound as a pigment is defined by its distinct physical and chemical properties. These characteristics determine its performance in various applications, from printing inks to plastics.

Summary of Properties

| Property | Value / Description | Source(s) |

| Appearance | Odorless, fine yellow powder. | [2] |

| Melting Point | 312-320 °C (decomposes). | [2][7] |

| Density | 1.22 - 1.5 g/cm³. | [1][2] |

| Solubility | ||

| In Water | Insoluble (<1 mg/mL). | [2] |

| In Organic Solvents | Slightly soluble in ethanol; very good resistance to xylene, acetone, and cellosolve. | [7][8] |

| Heat Stability | Stable up to 180-200 °C. | [1] |

| Lightfastness | Moderate (ISO 105-B02: 5-6). | [1] |

| Resistance to Acids | Excellent (Rating: 5/5). | [7] |

| Resistance to Alkalis | Excellent (Rating: 5/5). | [7] |

| Oil Absorption | 40-50 g/100g . | [1] |

Solubility Profile

This compound's very low solubility in water and most common organic solvents is a defining characteristic of a pigment.[2] This insolubility is crucial for its applications, preventing it from bleeding or migrating within a substrate. It is slightly soluble in ethanol and shows good resistance to many industrial solvents, which contributes to its durability in inks and coatings.[7] In concentrated sulfuric acid, it dissolves to form a red-orange solution, while in concentrated nitric acid, it appears brownish-yellow.[4][8]

Thermal Properties

This compound exhibits good thermal stability, with a decomposition temperature range of 312-320 °C.[7] This allows it to be used in processes involving moderate heat, such as the extrusion of certain plastics. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for characterizing its thermal behavior. TGA can determine the onset of thermal decomposition, while DSC can identify the melting point and other phase transitions, providing critical data for quality control and ensuring the pigment's stability during manufacturing processes.

Crystallography

The crystal structure of this compound has been a subject of study to understand the relationship between its molecular arrangement and its performance properties. As confirmed by X-ray diffraction, the molecules exist in the bisketohydrazone form and are not perfectly planar. The crystal packing is influenced by van der Waals forces, as there is no intermolecular hydrogen bonding. At least one distinct polymorphic form has been identified, which exhibits a unique X-ray diffraction pattern and can affect the pigment's color and performance.

Optical Properties

The bright, greenish-yellow hue of this compound is its most important optical feature.[1] The color originates from the extended π-conjugated system of the bisketohydrazone chromophore.

Spectroscopic Characterization:

-

UV-Visible Spectroscopy: This technique is a cornerstone for the quality control of pigments. While specific absorption maxima in solution are not widely reported due to its low solubility, the UV-Vis spectrum of a dispersion is characteristic. It can be used to compare batch-to-batch color consistency, with differences in the spectral profile indicating variations in particle size, crystal form, or purity.[1]

-

Fluorescence: There is conflicting information regarding the fluorescence of this compound. Some sources indicate it is non-fluorescent, a desirable trait for process color printing to avoid color distortion under different lighting conditions.[7][9] Other reports classify it as a disazomethine dye with solid-state fluorescence. This discrepancy may arise from different polymorphic forms or measurement conditions. For critical applications, fluorescence should be evaluated on a case-by-case basis.

Caption: Workflow for UV-Vis spectroscopic quality control.

Synthesis and Manufacturing

The industrial production of this compound follows a well-established pathway in azo chemistry. The process is designed to control particle size and crystal form, which are critical to the final pigment's properties.

Synthesis Workflow

The synthesis is a two-step process. First, 3,3'-dichlorobenzidine is tetrazotized, meaning both amine groups are converted into diazonium salts. This is followed by a coupling reaction with two equivalents of the coupling component, acetoacetanilide.

Caption: General synthesis pathway for this compound.

Experimental Synthesis Protocol

This protocol is a representative example of the synthesis process. Note: This procedure involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

-

Tetrazotization:

-

In a reaction vessel, prepare a solution of 3,3'-dichlorobenzidine in aqueous hydrochloric or sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a stoichiometric amount of aqueous sodium nitrite (NaNO₂) solution, maintaining the temperature below 5 °C.

-

Stir the mixture for 1-2 hours after the addition is complete to ensure full conversion to the tetrazonium salt. The completion of the reaction can be checked with starch-iodide paper.

-

-

Coupling:

-

In a separate vessel, dissolve two molar equivalents of acetoacetanilide in an aqueous sodium hydroxide solution.

-

Cool this solution to 10-15 °C.

-

Slowly add the cold tetrazonium salt solution to the acetoacetanilide solution with vigorous stirring. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-6) by the addition of a buffer like sodium acetate.

-

The yellow pigment will precipitate out of the solution.

-

-

Isolation and Finishing:

-

After the coupling reaction is complete, stir the pigment slurry for several hours.

-

The slurry may be heated to 100-140 °C to promote crystal growth and achieve the desired particle size distribution and morphology.

-

Filter the pigment from the reaction mixture and wash thoroughly with water to remove residual salts and impurities.

-

Dry the pigment in an oven to obtain the final fine yellow powder.

-

Protocols for Physicochemical Characterization

Standardized protocols are essential for the accurate and reproducible characterization of this compound.

Melting Point Determination (Capillary Method)

This method provides the melting range, which is an indicator of purity.

-

Sample Preparation: Ensure the pigment sample is completely dry. Load a small amount of the fine powder into a capillary tube, sealed at one end, to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 315 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a transparent liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Solubility Assessment

This qualitative protocol assesses the pigment's solubility in various solvents.

-

Preparation: In a series of small, labeled test tubes, place approximately 25 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, xylene).

-

Observation:

-

Agitate each tube vigorously for 60 seconds.

-

Allow any undissolved solid to settle.

-

Observe and record whether the pigment is soluble (dissolves completely), partially soluble (a significant portion dissolves), or insoluble (no visible dissolution). The color of the supernatant should also be noted.

-

-

Causality: The high molecular weight and crystalline nature of this compound, coupled with its limited ability to form strong intermolecular bonds with common solvents, result in its general insolubility.

Safety and Handling

This compound is considered to have low acute toxicity.[2] However, as a fine powder, it can pose an inhalation hazard, and appropriate respiratory protection should be used when handling the dry pigment. It is derived from 3,3'-dichlorobenzidine, a known carcinogen. While studies have shown that the pigment itself is not readily metabolized back to this precursor in vivo, it is prudent to handle it with care, using gloves and eye protection to avoid skin and eye contact.[2]

Conclusion

This compound (Pigment Yellow 12) is a chemically robust and versatile pigment whose performance is deeply rooted in its molecular structure and solid-state properties. Its bisketohydrazone tautomeric form, crystal packing, and particle morphology are all critical factors that dictate its color, stability, and insolubility. A thorough understanding of these physicochemical properties, verified through rigorous analytical protocols, is essential for its effective application in research, development, and industrial manufacturing.

References

- 1. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria | Fineland Chem [finelandchem.com]

- 2. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interactive IRUG Spectrum | IRUG [irug.org]

- 4. Pigment Yellow 12 [dyestuffintermediates.com]

- 5. Pigment Yellow 12 - C.I. 21090, Molecular Weight 629.49 | Red Light Yellow Powder, Excellent Light Fastness and Transparency - C.i. 21090, Molecular Weight 629.49 | Red Light Yellow Powder, Excellent Light Fastness And Transparency at Best Price in Ahmedabad | Matrix Pharma Chem [tradeindia.com]

- 6. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 7. hengyitek.com [hengyitek.com]

- 8. C.I. Pigment Yellow 12 (YHY1234)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 9. Benzidine Yellow G (PY12)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

An In-depth Technical Guide to Diarylanilide Yellow Pigments for Researchers and Drug Development Professionals

Diarylanilide yellow pigments are a significant class of organic colorants known for their vibrant yellow to reddish-yellow hues, good tinting strength, and stability.[1][2] These pigments have found widespread use in various industrial applications, including printing inks, plastics, and coatings.[1][3] Their synthesis, based on the coupling of diazotized 3,3'-dichlorobenzidine derivatives with acetoacetanilides, allows for a wide range of shades and performance characteristics by modifying the substituents on the aromatic rings.[3][4] While their primary applications are in industrial coloration, their unique chemical structures and properties are of increasing interest in diverse research fields, including material science and potentially as functional components in advanced drug delivery systems.

Core Molecular Structure and Synthesis

The fundamental structure of a this compound pigment consists of a central biphenyl core derived from 3,3'-dichlorobenzidine, linked via two azo groups (-N=N-) to two acetoacetanilide moieties.[3][5] Although often depicted with azo linkages, X-ray crystallography studies have revealed that these molecules predominantly exist in the more stable keto-hydrazone tautomeric form.[3][5]

The synthesis of diarylanilide pigments is a two-step process:

-

Diazotization: A substituted 3,3'-dichlorobenzidine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a bis-diazonium salt.

-

Azo Coupling: The resulting bis-diazonium salt is then reacted with one or more acetoacetanilide derivatives. The specific acetoacetanilide used determines the final properties and shade of the pigment.

This synthetic versatility allows for the fine-tuning of properties such as lightfastness, solvent resistance, and thermal stability.

Key this compound Pigments: A Detailed Examination

This section provides a detailed overview of some of the most commercially and scientifically significant this compound pigments.

Pigment Yellow 12 (PY 12)

Pigment Yellow 12 is one of the most widely used this compound pigments, often referred to as Benzidine Yellow.[5][6] It offers a good balance of color strength, transparency, and cost-effectiveness, making it a staple in the printing ink industry.[7][8]

| Property | Value |

| CAS Number | 6358-85-6[5][6][8] |

| Molecular Formula | C32H26Cl2N6O4[5][6][9] |

| Molecular Weight | 629.49 g/mol [6][10] |

| Appearance | Yellow powder[6][9] |

| Melting Point | 320 °C (decomposes)[5] |

Molecular Structure of Pigment Yellow 12:

Schematic representation of Pigment Yellow 12.

Pigment Yellow 13 (PY 13)

Closely related to PY 12, Pigment Yellow 13 features methyl groups on the terminal phenyl rings, which slightly alters its properties.[5] It is known for its good transparency and is often used in packaging and flexographic inks.

| Property | Value |

| CAS Number | 5102-83-0[11][12] |

| Molecular Formula | C36H34Cl2N6O4[12][13] |

| Molecular Weight | 685.60 g/mol [12] |

| Appearance | Yellow powder |

| Melting Point | 345 °C[12] |

Molecular Structure of Pigment Yellow 13:

Schematic representation of Pigment Yellow 13.

Pigment Yellow 14 (PY 14)

Pigment Yellow 14 is another important diarylide yellow pigment, characterized by the presence of ortho-tolyl groups. It is known for its high color strength and is used in a variety of applications, including printing inks and plastics.[14]

| Property | Value |

| CAS Number | 5468-75-7[14][15] |

| Molecular Formula | C34H30Cl2N6O4[15][16] |

| Molecular Weight | 657.55 g/mol [15] |

| Appearance | Yellow powder |

| Melting Point | 336 °C |

Molecular Structure of Pigment Yellow 14:

Schematic representation of Pigment Yellow 14.

Pigment Yellow 17 (PY 17)

Pigment Yellow 17 is a greenish-yellow pigment with good transparency and heat resistance.[17] It is often used in textile printing, as well as in plastics and rubber.

| Property | Value |

| CAS Number | 4531-49-1[17][18] |

| Molecular Formula | C34H30Cl2N6O6[18][19] |

| Molecular Weight | 689.54 g/mol [18][19] |

| Appearance | Greenish-yellow powder |

| Heat Stability | Stable up to 150 °C for 10 minutes[20] |

Molecular Structure of Pigment Yellow 17:

Schematic representation of Pigment Yellow 17.

Pigment Yellow 83 (PY 83)

Pigment Yellow 83 is a high-performance pigment with excellent lightfastness and resistance to migration, making it suitable for demanding applications such as automotive coatings and durable plastics.[1] Its complex structure includes additional chloro and methoxy substituents on the terminal phenyl rings.

| Property | Value |

| CAS Number | 5567-15-7[21][22] |

| Molecular Formula | C36H32Cl4N6O8[21][22] |

| Molecular Weight | 818.49 g/mol [21] |

| Appearance | Yellow powder[23] |

| Heat Stability | Stable at 200 °C |

Molecular Structure of Pigment Yellow 83:

Schematic representation of Pigment Yellow 83.

Experimental Protocol: Representative Synthesis of a this compound Pigment

This protocol provides a general methodology for the synthesis of a this compound pigment, exemplified by Pigment Yellow 12.

Materials:

-

3,3'-Dichlorobenzidine

-

Sodium nitrite

-

Hydrochloric acid

-

Acetoacetanilide

-

Sodium hydroxide

-

Sodium acetate

-

Distilled water

Procedure:

-

Diazotization:

-

Suspend 3,3'-dichlorobenzidine in distilled water and add concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes to ensure complete diazotization. The formation of the bis-diazonium salt is indicated by a clear solution.

-

-

Coupling:

-

In a separate vessel, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

-

Cool the acetoacetanilide solution to 0-5 °C.

-

Slowly add the previously prepared bis-diazonium salt solution to the acetoacetanilide solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a solution of sodium acetate.

-

Continue stirring for 2-3 hours at 0-5 °C to complete the coupling reaction.

-

-

Isolation and Purification:

-

Heat the reaction mixture to 80-90 °C to promote pigment particle growth and improve filterability.

-

Filter the precipitated pigment and wash thoroughly with hot water until the filtrate is free of chloride ions (tested with silver nitrate solution).

-

Dry the pigment in an oven at 60-80 °C.

-

Workflow Diagram:

General workflow for the synthesis of this compound pigments.

Applications in Research and Drug Development

While the primary use of diarylanilide yellows is as industrial pigments, their chemical properties may offer potential in specialized research and development areas, including:

-

Biomarker Development: The fluorescent properties of some diarylide derivatives could be explored for the development of novel biological probes or markers.

-

Drug Delivery Systems: The insolubility and stability of these pigments could be advantageous in creating inert matrices for the controlled release of therapeutic agents.[24] Their synthesis allows for the introduction of various functional groups, which could be used to modulate drug loading and release kinetics.

-

Photodynamic Therapy: Azo compounds are known to be photoactive. Research could explore the potential of tailored diarylanilide structures as photosensitizers in photodynamic therapy, where light is used to activate a drug to kill cancer cells.

It is important to note that the toxicological profile of any new compound intended for biomedical applications must be thoroughly evaluated. Some evidence suggests that at high temperatures (above 200 °C), diarylide pigments can degrade to release 3,3'-dichlorobenzidine, a known carcinogen.[3]

Conclusion

This compound pigments represent a versatile class of organic compounds with a rich chemistry and a broad range of industrial applications. For researchers and drug development professionals, a deep understanding of their molecular structure, synthesis, and properties can open up new avenues for innovation, from the design of novel analytical tools to the development of advanced drug delivery platforms. The ability to systematically modify their chemical structure provides a powerful tool for tuning their properties to meet the specific demands of these advanced applications.

References

- 1. naturalpigments.com [naturalpigments.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 4. Diarylide pigment [a.osmarks.net]

- 5. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 6. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Pigment Yellow 12 - CAS No.6358-85-6 - Benzidine Yellow G - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 9. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pigment Yellow 12 | 15541-56-7 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. Pigment Yellow 13 | 5102-83-0 | FP41687 | Biosynth [biosynth.com]

- 13. Diarylide Yellow | C36H34Cl2N6O4 | CID 73462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pigment Yellow 14 - CAS No.5468-75-7 - Diarylide Yellow AAOT - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 15. scbt.com [scbt.com]

- 16. CAS 5468-75-7: Pigment Yellow 14 | CymitQuimica [cymitquimica.com]

- 17. Pigment yellow 17|Fast Yellow 2G|CAS No.4531-49-1 [xcolorpigment.com]

- 18. Pigment yellow 17 | 4531-49-1 | FP41752 | Biosynth [biosynth.com]

- 19. Pigment Yellow 17 CAS#: 4531-49-1 [m.chemicalbook.com]

- 20. advaityadyechem.co.in [advaityadyechem.co.in]

- 21. C.I. Pigment Yellow 83 | SIELC Technologies [sielc.com]

- 22. scbt.com [scbt.com]

- 23. C.I. Pigment Yellow 83 - Hazardous Agents | Haz-Map [haz-map.com]

- 24. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Diarylanilide Yellow in Common Laboratory Solvents

This guide provides an in-depth exploration of the solubility characteristics of Diarylanilide Yellow pigments, a crucial class of high-performance organic colorants. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of how these pigments behave in various laboratory solvents.

Introduction: The Enduring Importance of this compound

Diarylanilide Yellows, also known as benzidine yellows, are disazo pigments celebrated for their bright, clean yellow hues, excellent color strength, and good stability.[1] Prominent members of this family include C.I. Pigment Yellow 12 and C.I. Pigment Yellow 13.[1][2] These pigments are indispensable in a multitude of applications, including printing inks, plastics, coatings, and textiles.[3][4][5] In laboratory and pharmaceutical contexts, understanding their solubility is paramount for formulation development, quality control, and toxicological assessment.

As organic pigments, Diarylanilide Yellows are, by definition, designed to be practically insoluble in the media in which they are applied to avoid issues like bleeding and migration.[6][7] However, absolute insolubility is a theoretical concept, and even minor solubility can significantly impact performance, stability, and safety.[7][8] This guide delves into the nuances of their solubility, providing both a theoretical framework and a practical approach to its determination.

The Physicochemical Basis of this compound Solubility

The solubility of an organic pigment like this compound is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent. The general principle of "like dissolves like" is a foundational concept.[9]

Key Influencing Factors:

-

Molecular Structure: this compound pigments possess large, relatively nonpolar molecular structures with multiple aromatic rings.[2] The presence of functional groups such as amides and azo linkages introduces some polarity, but the overall character of the molecule is hydrophobic.

-

Solvent Polarity: The polarity of the solvent plays a critical role.[3] Solvents with a polarity that more closely matches that of the pigment are more likely to be effective at dissolving it.

-

Temperature: Generally, the solubility of solids in liquid solvents increases with temperature.[8] This is because the additional thermal energy helps to overcome the intermolecular forces within the pigment's crystal lattice.

-

Particle Size and Crystal Form: The physical characteristics of the pigment powder, such as particle size and crystal structure, can also influence its dissolution rate and apparent solubility.[8]

The interplay of these factors can be visualized as a decision-making process for selecting an appropriate solvent, as illustrated in the following diagram.

Caption: A diagram illustrating the primary factors that determine the solubility of this compound pigments.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound pigments in common organic solvents is not extensively available in public literature, reflecting their intended use as insoluble materials. However, based on technical data sheets and scientific publications, a general solubility profile can be compiled.

| Solvent | Chemical Class | C.I. Pigment Yellow 12 Solubility | C.I. Pigment Yellow 13 Solubility |

| Water | Protic, Polar | Insoluble (<0.1 g/100 mL at 22°C)[10][11] | Insoluble[12][13] |

| Ethanol | Protic, Polar | Slightly Soluble[4][10][14] | Slightly Soluble[13] |

| Acetone | Aprotic, Polar | Data not available (expected to be slightly soluble) | Soluble[15] |

| Ethyl Acetate | Aprotic, Polar | Data not available (expected to be slightly soluble) | Soluble[15] |

| Toluene | Aprotic, Nonpolar | Data not available (expected to be slightly soluble) | Slightly Soluble[16] |

| Xylene | Aprotic, Nonpolar | Data not available (expected to be slightly soluble) | Good solvent resistance suggests low solubility[13] |

| Dichloromethane | Aprotic, Polar | Data not available (expected to be slightly soluble) | Data not available (expected to be slightly soluble) |

| Cellosolve | Ether/Alcohol | Data not available | Soluble[15] |

Note: "Slightly soluble" and "soluble" are qualitative terms from the cited sources and precise quantitative values are not specified. The expectation of slight solubility is based on the general principle of "like dissolves like" and the known chemical nature of the pigment and solvents.

Experimental Protocol for Determining Solubility

To ensure scientific integrity and reproducibility, a standardized methodology for determining solubility is crucial. The following protocol is adapted from the principles outlined in ASTM D281, "Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out," and ISO 787-5, which provide a framework for the wetting and dispersion of pigments.[6][14][16] This procedure is modified for solubility determination by using an excess of solvent and observing dissolution rather than paste formation.

Materials and Equipment

-

This compound Pigment (e.g., C.I. Pigment Yellow 12 or 13)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Graduated cylinders or pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Spectrophotometer (optional, for quantitative analysis)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Test solvents (analytical grade)

Step-by-Step Methodology

Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.

Detailed Procedure:

-

Preparation: Accurately weigh approximately 100 mg of the this compound pigment and transfer it to a 20 mL glass vial.

-

Solvent Addition: Precisely add 10 mL of the desired solvent to the vial.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixture using a magnetic stir bar at a constant speed for 24 hours to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the solution. If the pigment has completely dissolved, the solubility is at least 1 g/100 mL. If undissolved pigment remains, proceed to the next step.

-

Separation: Separate the saturated solution from the undissolved solid by filtration. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

-

Quantification (Gravimetric Method):

-

Pipette a precise volume (e.g., 5 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, weigh the evaporating dish with the dried residue.

-

The difference in weight corresponds to the mass of the dissolved pigment.

-

-

Quantification (Spectrophotometric Method - Optional):

-

If the pigment has a known molar absorptivity in the chosen solvent, the concentration of the filtrate can be determined using a spectrophotometer and the Beer-Lambert law. This requires the prior creation of a calibration curve with solutions of known concentrations.

-

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate evaporated (mL)) * 100

Rationale for Experimental Choices

-

24-hour Equilibration: This extended period allows the system to reach a state of dynamic equilibrium, ensuring that the measured solubility is the saturation solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.

-

Filtration: This step is essential to separate the saturated solution from any remaining solid pigment, ensuring that only the dissolved portion is quantified.

-

Dual Quantification Methods: The gravimetric method is robust and does not require prior knowledge of the pigment's spectroscopic properties. The spectrophotometric method, when applicable, can be faster and more sensitive.

Conclusion: A Practical Framework for Solubility Assessment

While comprehensive quantitative data on the solubility of this compound in a wide array of common laboratory solvents remains a gap in the readily available scientific literature, this guide provides a robust framework for understanding and determining these crucial parameters. The inherent low solubility of these pigments is a key feature of their performance, but a nuanced understanding of their behavior in different chemical environments is essential for advanced applications and research.

The provided experimental protocol, grounded in established standards, offers a reliable method for generating in-house solubility data. By combining the theoretical understanding of the factors influencing solubility with a rigorous experimental approach, researchers and scientists can confidently assess the suitability of this compound pigments for their specific applications.

References

- 1. Pigment yellow 13|Fast yellow GR|CAS No.5102-83-0|C.I. No.pigment yellow 13 [xcolorpigment.com]

- 2. union-pigment.com [union-pigment.com]

- 3. Evaluation Of Application Properties Of Organic Pigments - Solvent Resistance, Migration Resistance - Pigments - News - Sinoever International Co.,Ltd [dyestuffscn.com]

- 4. Pigment Yellow 12 [jnogilvychem.com]

- 5. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic pigments [m.chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. hengyitek.com [hengyitek.com]

- 9. lasct.org [lasct.org]

- 10. chembk.com [chembk.com]

- 11. Pigment Yellow 12 manufacturers and suppliers in india [chemicalbook.com]

- 12. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]

- 13. hengyitek.com [hengyitek.com]

- 14. C.I. Pigment Yellow 12 (YHY1234)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 15. worlddyevariety.com [worlddyevariety.com]

- 16. Pigment Yellow 13 - SY Chemical Co., Ltd. [sypigment.com]

An In-depth Technical Guide to the UV-Vis and Fluorescence Spectroscopy of Diarylanilide Yellow

Foreword: Illuminating the Chromophore

Diarylanilide Yellows represent a significant class of synthetic organic pigments, prized for their vibrant color, high tinting strength, and durability in applications ranging from printing inks to plastics and coatings.[1][2][3] Understanding the interaction of these complex molecules with light is paramount for quality control, new material development, and predicting their performance. This guide provides a comprehensive exploration of two fundamental analytical techniques—Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy—as applied to Diarylanilide Yellow pigments. We will move beyond procedural outlines to delve into the causal relationships between molecular structure, environmental factors, and the resulting spectral data, equipping researchers and developers with the foundational knowledge for robust material characterization.

The Molecular Foundation: Structure and Photophysics

Diarylanilide Yellows are disazo pigments derived from 3,3'-dichlorobenzidine.[4][5] Their molecular backbone features two azo groups (-N=N-) linking a central biphenyl core to acetoacetanilide moieties. This extended system of conjugated double bonds constitutes the chromophore responsible for absorbing light in the visible region of the electromagnetic spectrum, giving the pigments their characteristic yellow color.

A critical structural aspect revealed by X-ray crystallography is that these molecules predominantly exist in the more stable bisketohydrazone tautomeric form rather than the traditionally depicted azo form.[4][6][7] This structural nuance, involving intramolecular hydrogen bonding, significantly influences the pigment's electronic structure and, consequently, its photophysical properties and stability.[6]

Caption: Structure of a representative this compound.

Principles of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. When a this compound molecule absorbs a photon of appropriate energy, an electron is promoted from a lower-energy molecular orbital (typically a π orbital in the ground state, S₀) to a higher-energy anti-bonding orbital (π*). The wavelength of maximum absorption (λ_max) corresponds to the energy gap between these orbitals. The intensity of this absorption is directly proportional to the concentration of the pigment in a solution, a relationship described by the Beer-Lambert Law.

Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state (e.g., S₁), returns to the ground state (S₀) by emitting a photon. This process is significantly more complex than absorption and can be visualized using a Jablonski diagram. Key events include:

-

Excitation: Absorption of a photon promotes the molecule to an excited vibrational level within an excited electronic state (S₁).

-

Vibrational Relaxation/Internal Conversion: The molecule rapidly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.

-

Fluorescence Emission: The molecule returns to a vibrational level within the ground electronic state (S₀) by emitting a photon.

Because energy is lost via non-radiative pathways before emission, the emitted photon always has lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift .

Caption: Jablonski diagram illustrating fluorescence.

Experimental Design and Methodology

A successful spectroscopic analysis hinges on meticulous experimental design, from instrumentation to sample handling. The choices made at each step directly influence the quality and interpretability of the data.

Instrumentation

-

UV-Vis Spectrophotometer: Consists of a light source (deuterium and tungsten lamps), a wavelength selector (monochromator), a sample holder (cuvette), and a detector.

-

Spectrofluorometer: A more complex instrument featuring an excitation source (typically a Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator positioned at a 90° angle to the excitation path, and a highly sensitive detector like a photomultiplier tube (PMT).[8][9][10] The orthogonal arrangement is critical to minimize the collection of transmitted or scattered excitation light, thereby maximizing the signal-to-noise ratio of the weaker fluorescence emission.[11]

The Critical Role of Solvent Selection

The photophysical behavior of a dye is profoundly influenced by its environment, a phenomenon known as solvatochromism.[12][13] The choice of solvent is therefore a key experimental parameter.

-

Solubility: The primary consideration is to fully dissolve the this compound pigment. Due to their low water solubility, organic solvents are required.[7]

-

Transparency: The solvent must be transparent (non-absorbing) in the wavelength range of interest for both absorption and emission to avoid spectral interference.

-

Solute-Solvent Interactions: The polarity and hydrogen-bonding capacity of the solvent can stabilize the ground and excited states of the dye differently, leading to shifts in λ_max.[14][15] A bathochromic (red) shift to longer wavelengths is often observed as solvent polarity increases, indicating stronger interactions with the excited state.[14]

Recommended Solvents for Initial Screening:

-

Non-polar: Cyclohexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Ethanol, Methanol

Sample Preparation: The Foundation of Quality Data

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL or 1 mM) in a suitable solvent like DMSO or THF, where solubility is typically high. Use a volumetric flask for accuracy. Sonication may be required to aid dissolution.

-

Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis, aim for an absorbance maximum between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law. For fluorescence, solutions must be significantly more dilute (micromolar to nanomolar range) to avoid inner filter effects, where emitted light is reabsorbed by other pigment molecules in the solution.

-

Cuvettes: Use quartz cuvettes for measurements extending into the UV region (<340 nm). For visible-range only measurements, polystyrene cuvettes may be acceptable. Ensure cuvettes are scrupulously clean.

Standard Operating Protocols

The following protocols provide a self-validating framework for acquiring high-quality spectral data.

Protocol for UV-Vis Absorption Spectroscopy

-

Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure stable output.

-

Blank Measurement: Fill a cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument.

-

Scan Acquisition: Scan across a broad wavelength range (e.g., 250-700 nm) to capture all relevant electronic transitions.

-

Data Recording: Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.

Protocol for Fluorescence Spectroscopy

-

Determine Excitation Wavelength: From the UV-Vis spectrum, identify the primary absorption maximum (λ_max). This will be used as the initial excitation wavelength for emission scans.

-

Acquire Emission Spectrum:

-

Set the excitation monochromator to the λ_max determined in the previous step.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., λ_exc + 20 nm) to a much longer wavelength (e.g., 750 nm).[16]

-

Record the wavelength of maximum fluorescence intensity (λ_em).

-

-

Acquire Excitation Spectrum:

-

Set the emission monochromator to the λ_em determined above.

-

Scan the excitation monochromator over a range that includes the absorption bands (e.g., 250-550 nm).

-

Validation Check: The resulting excitation spectrum should closely resemble the absorption spectrum. A perfect match confirms that the observed fluorescence originates from the primary absorbing species.

-

-

Run Solvent Blank: Repeat the emission scan using a cuvette containing only the pure solvent to check for fluorescent impurities or significant Raman scattering peaks.

Caption: Experimental workflow for spectroscopic analysis.

Data Interpretation and Key Parameters

The acquired spectra provide a wealth of information about the this compound pigment.

| Parameter | Description | Typical Data for this compound |

| λ_max (Absorption) | Wavelength of maximum light absorption. Corresponds to the π -> π* electronic transition of the chromophore. | 400 - 460 nm, highly solvent-dependent.[17][18][19][20] |

| λ_max (Emission) | Wavelength of maximum fluorescence intensity. | 470 - 550 nm, varies with solvent and excitation wavelength.[17][18] |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima (λ_em - λ_abs). | Typically 50 - 100 nm. |

| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. It measures the efficiency of the fluorescence process. | Generally low for azo pigments due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Varies, but often in the low nanosecond range for organic dyes.[21][22] |

Interpreting Solvatochromic Effects: A shift in λ_max with changing solvent polarity provides insight into the electronic structure of the pigment. For many organic dyes, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap and causing a bathochromic (red) shift in the absorption spectrum.[12][23] Analyzing these shifts across a range of solvents can provide valuable data for computational modeling and understanding dye-matrix interactions in final applications.

Conclusion

UV-Vis and fluorescence spectroscopy are indispensable, non-destructive techniques for the in-depth characterization of this compound pigments.[24] By moving beyond simple data acquisition to a methodologically sound approach that considers the interplay of molecular structure, tautomerism, and solvent interactions, researchers can unlock a deeper understanding of these materials. The protocols and interpretive frameworks presented in this guide provide a robust foundation for quality control, competitive analysis, and the rational design of next-generation pigments with tailored photophysical properties.

References

- 1. printwiki.org [printwiki.org]

- 2. chsopensource.org [chsopensource.org]

- 3. naturalpigments.com [naturalpigments.com]

- 4. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 5. Pigment Yellow 13 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Guide to Fluorescence spectroscopy instrumentation - Ibsen Photonics [ibsen.com]

- 11. Exploration of Fluorescence Theory and System Design - Avantes [avantes.com]

- 12. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ijcrm.com [ijcrm.com]

- 15. scribd.com [scribd.com]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Ultraviolet-Visible and Fluorescence Spectroscopy Techniques Are Important Diagnostic Tools during the Progression of Atherosclerosis: Diet Zinc Supplementation Retarded or Delayed Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Diarylanilide Yellow: A Technical Guide to Health and Safety in the Research Laboratory

This guide provides an in-depth technical overview of the health and safety considerations for handling Diarylanilide Yellow pigments in a research and development setting. It is intended for researchers, scientists, and drug development professionals who may work with these compounds. By understanding the specific chemical properties and potential hazards, laboratories can implement robust safety protocols to ensure the well-being of their personnel.

Introduction to this compound

Diarylanilide Yellows are a class of organic compounds characterized by two acetoacetanilide groups linked through an azo bridge to a substituted biphenyl.[1] A prominent and widely used member of this family is Pigment Yellow 12 (CAS No. 6358-85-6), which is derived from 3,3'-dichlorobenzidine.[1] These pigments are valued for their vibrant yellow hue, high color strength, and good stability, leading to their use in printing inks, plastics, and other industrial applications.[2] In the research laboratory, they may be encountered as fine, odorless yellow powders.[2]

While generally considered to have low toxicity, their chemical structure warrants a thorough understanding and careful handling, as they are related to compounds with known hazardous properties.

Hazard Identification and Risk Assessment

A critical aspect of working with this compound is a comprehensive assessment of its potential hazards.

Toxicological Profile

Acute Toxicity: this compound pigments exhibit low acute toxicity. The oral LD50 in rats is greater than 3000 mg/kg, and the dermal LD50 is also high, indicating minimal risk from short-term exposure.[3]

Carcinogenicity and Genotoxicity: A primary concern with some azo dyes is their potential to cleave at the azo bond (-N=N-) to release potentially carcinogenic aromatic amines.[4] For this compound pigments derived from 3,3'-dichlorobenzidine, there is a theoretical concern for the release of this known animal carcinogen.[5][6]